molecular formula C19H11ClF4N6O2 B1193488 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea

Cat. No. B1193488
M. Wt: 466.78
InChI Key: NSYMATNYFQDESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKLB-329 is a multikinase inhibitor which potently inhibits angiogenesis-related kinases including VEGFR1/2/3, FGFR2, and the Src kinase. SKLB-329 was preclinically evaluated as a therapeutic agent against hepatocellular carcinoma.

Scientific Research Applications

Inhibition of FLT3 for Psoriasis Treatment

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea has been identified as a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It was found that the structural optimization of related compounds led to the discovery of potent FLT3 inhibitors. One of the synthesized compounds exhibited significant antipsoriatic effects in a psoriatic animal model and was identified as a potential drug candidate for the treatment of psoriasis. No recurrence was found after the treatment, indicating its potential long-term effectiveness (Li et al., 2016).

FLT3 and VEGFR2 Inhibition for Acute Myeloid Leukemia Treatment

The compound has also been explored for its anti-cancer properties, particularly in the context of acute myeloid leukemia (AML). A structural optimization of a lead compound resulted in the development of pyrazolo[3,4-d]pyrimidine derivatives that exhibited high potency against FLT3-driven human AML cells and showed considerable antiangiogenic effect. One of these compounds demonstrated complete tumor regression in an MV4-11 xenograft mouse model of AML without obvious toxicity. It functioned as a multikinase inhibitor potently inhibiting FLT3 and VEGFR2 (Yang et al., 2013).

Adenosine Deaminase Inhibition for Inflammatory Treatment

Additionally, certain pyrazolo[3,4-d]pyrimidin-4-ones, closely related to the compound , have shown remarkable inhibitory activity against adenosine deaminase (ADA). ADA is a crucial enzyme involved in purine metabolism and immune system regulation. The inhibition of ADA has therapeutic potential for conditions related to inflammation and immune system disorders. The most active compound in this category demonstrated significant attenuation of bowel inflammation in an animal model, suggesting a potential for treatment of inflammatory conditions (La Motta et al., 2009).

Anticancer Activity Through Pyrimidin-4-one Derivatives

Moreover, certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one have exhibited notable anticancer activity, specifically against human breast adenocarcinoma cell lines. These derivatives were synthesized and tested, revealing promising results as potential anticancer agents (Abdellatif et al., 2014).

properties

Product Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea

Molecular Formula

C19H11ClF4N6O2

Molecular Weight

466.78

IUPAC Name

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-2-fluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea

InChI

InChI=1S/C19H11ClF4N6O2/c20-13-3-1-9(5-12(13)19(22,23)24)28-18(31)29-15-4-2-10(6-14(15)21)32-17-11-7-27-30-16(11)25-8-26-17/h1-8H,(H2,28,29,31)(H,25,26,27,30)

InChI Key

NSYMATNYFQDESU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C(C(F)(F)F)=C1)NC2=CC=C(OC3=C4C(NN=C4)=NC=N3)C=C2F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SKLB-329;  SKLB 329;  SKLB329

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea
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1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea
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1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea
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1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea
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1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea
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1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea

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